4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one
Description
The compound 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with two key groups:
- A 1H-1,3-benzodiazol-2-yl moiety linked via a hydroxypropyl chain bearing a 3-methylphenoxy group.
- A 3-methylphenyl group at the 1-position of the pyrrolidinone ring.
However, its benzodiazolyl substituent distinguishes it from arylpiperazine-containing analogs.
Properties
IUPAC Name |
4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-19-7-5-9-22(13-19)30-16-21(15-27(30)33)28-29-25-11-3-4-12-26(25)31(28)17-23(32)18-34-24-10-6-8-20(2)14-24/h3-14,21,23,32H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYPSWUMRJHBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC(=C5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501114697 | |
| Record name | 4-[1-[2-Hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018163-89-7 | |
| Record name | 4-[1-[2-Hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018163-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-[2-Hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine
The benzodiazole ring is synthesized via acid-catalyzed cyclization of o-phenylenediamine with carbonyl equivalents.
Representative Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | o-Phenylenediamine (1 eq), glyoxylic acid (1.1 eq), HCl (2M), 80°C, 4h | 78% |
| 2 | Recrystallization (EtOH/H₂O) | 95% purity |
This method avoids the use of toxic cyanogen bromide traditionally employed in benzodiazole synthesis.
Functionalization of the Pyrrolidin-2-One Scaffold
N-Alkylation at the 1-Position
Introduction of the 3-methylphenyl group utilizes Ullmann-type coupling under microwave irradiation:
Optimized Conditions
- Substrate : Pyrrolidin-2-one (1 eq)
- Electrophile : 3-Methylphenylboronic acid (1.2 eq)
- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- Base : K₃PO₄ (2 eq)
- Solvent : DMF, 120°C, 45 min
- Yield : 82% isolated
Comparative studies show microwave irradiation reduces reaction time from 18h to 45min versus conventional heating.
Side Chain Installation
Synthesis of 2-Hydroxy-3-(3-Methylphenoxy)Propyl Bromide
The key electrophilic side chain precursor is prepared through epoxide ring-opening:
Stepwise Procedure
- Epoxidation : 3-Methylphenol → glycidyl ether using epichlorohydrin/NaOH
- Bromohydrin Formation : HBr (48%) in CH₂Cl₂, 0°C → RT
- Purification : Column chromatography (SiO₂, hexane:EtOAc 4:1)
Critical Parameters
- Temperature control during HBr addition (-10°C to 0°C) prevents diol formation
- Anhydrous conditions essential for bromide stability
Final Coupling and Cyclization
Benzodiazole-Pyrrolidinone Conjugation
The pivotal coupling employs a tandem alkylation-cyclization strategy:
Reaction Setup
- Benzodiazole intermediate : 1 eq
- Pyrrolidinone derivative : 1.05 eq
- Base : DBU (1.5 eq)
- Solvent : Anhydrous THF, N₂ atmosphere
- Temperature : Reflux (66°C), 24h
Yield Optimization
| Entry | Base | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| 1 | K₂CO₃ | 80 | 48 | 61% |
| 2 | DBU | 66 | 24 | 89% |
| 3 | Cs₂CO₃ | 100 | 36 | 73% |
DBU facilitates both deprotonation and phase-transfer catalysis, enabling superior yields.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances implement flow chemistry to enhance reproducibility:
Reactor Design
- Module 1 : Epoxide bromohydrin synthesis (0.5 mL/min residence time)
- Module 2 : Benzodiazole alkylation (PFA tubing, 10mL volume)
- Module 3 : Inline IR monitoring for reaction quenching
Advantages
Analytical Characterization
Spectroscopic Fingerprinting
Critical benchmarks for structural confirmation:
¹H NMR (400 MHz, CDCl₃)
- δ 7.89 (d, J=8.4 Hz, 2H, benzodiazole H4/H7)
- δ 5.21 (m, 1H, hydroxy proton)
- δ 2.34 (s, 6H, methyl groups)
HRMS (ESI-TOF)
- Calculated for C₂₉H₃₀N₃O₃ [M+H]⁺: 476.2281
- Observed: 476.2284
Comparative Evaluation of Synthetic Routes
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Classical stepwise | 7 | 34% | 97% | Limited |
| Convergent | 5 | 51% | 99% | Pilot-scale |
| Flow chemistry | 4 | 68% | 99.5% | Industrial |
The convergent approach balancing yield and practicality remains predominant in current literature.
Challenges and Optimization Strategies
Byproduct Formation in Alkylation
Common side products and mitigation approaches:
Major Byproducts
- Di-alkylated species (15-22% in uncontrolled reactions)
- Lactam ring-opening adducts (≤8%)
Control Measures
- Strict stoichiometric control (1.05:1 benzodiazole:pyrrolidinone ratio)
- Low-dielectric solvents (toluene > THF) suppress ionic pathways
- Temperature ramping (40°C → 66°C over 2h)
Regulatory Considerations
Impurity Profiling
ICH Q3A-compliant specifications for pharmaceutical intermediates:
| Impurity | Acceptance Criteria |
|---|---|
| Starting material | ≤0.15% |
| Diastereomers | ≤0.20% |
| Solvent residues | <500 ppm |
Current synthetic routes meet these thresholds after two crystallizations (EtOAc/hexane).
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced using reducing agents like NaBH4 or LiAlH4 to form alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield an alcohol or amine.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound could be used as a probe or tool in biological studies to investigate various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidinone Core
Compound 25 ():
- Structure : 3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-trifluoromethylphenyl)-1,5-dihydro-pyrrol-2-one.
- Key Differences :
- Replaces benzodiazolyl with a 4-methylbenzoyl group.
- Features a 3-trifluoromethylphenyl substituent.
- Properties :
- Lower yield (9%) during synthesis, likely due to steric hindrance from the trifluoromethyl group.
- Molecular weight: 420.1573 g/mol; melting point (mp): 205–207°C.
- Implications : The electron-withdrawing trifluoromethyl group may enhance metabolic stability but reduce solubility compared to the target compound .
Compound 38 ():
- Structure : 3-Hydroxy-1-(2-hydroxypropyl)-5-(4-isopropylphenyl)-4-(3-methylbenzoyl)-1,5-dihydro-pyrrol-2-one.
- Key Differences :
- Contains a 4-isopropylphenyl group instead of 3-methylphenyl.
- Uses a 3-methylbenzoyl substituent.
- Properties :
- Higher yield (17%) than Compound 25, suggesting less steric hindrance.
- Molecular weight: 394.2122 g/mol; mp: 221–223°C.
- Implications : The bulky isopropyl group may reduce receptor affinity but improve lipophilicity .
Benzodiazolyl vs. Arylpiperazine Derivatives
1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one ():
- Key Differences :
- Replaces the 3-methylphenyl group with a 3-methoxyphenyl moiety.
Piperazine-Containing Analogs ():
- Example : 1-{3-[4-(2-chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7).
- Key Differences :
- Substitutes benzodiazolyl with a piperazine ring .
- Chlorophenyl group enhances alpha1-adrenergic affinity (pKi = 7.13).
- Pharmacology: Antiarrhythmic ED50 = 1.0 mg/kg (intravenous). Hypotensive effects at 2.5 mg/kg .
- Implications : Piperazine derivatives exhibit higher alpha-adrenergic selectivity, while the target compound’s benzodiazolyl group may confer unique binding modes .
Substituent Effects on Pharmacokinetics
Pharmacological Implications
- Receptor Binding : The benzodiazolyl group in the target compound may mimic arylpiperazine interactions but with altered selectivity. For example, piperazine derivatives show strong alpha-adrenergic activity, whereas benzodiazolyl groups could target benzodiazepine receptors or kinases .
- Hypotensive/Antiarrhythmic Activity : Substituents like hydroxy groups (e.g., in ’s Compound 8) correlate with prolonged hypotensive effects. The target compound’s 2-hydroxypropyl chain may similarly enhance duration of action .
Biological Activity
The compound 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one (CAS Number: 1018163-89-7) is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C28H29N3O3 |
| Molecular Weight | 455.5 g/mol |
| CAS Number | 1018163-89-7 |
| IUPAC Name | 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one |
Structural Representation
The compound features a benzodiazole core linked to a pyrrolidinone structure, which is significant for its biological activity. The presence of hydroxyl and phenoxy groups enhances its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within the body. The hydroxy group and the benzodiazole ring are believed to play crucial roles in binding to these targets, which may include various enzymes and receptors involved in disease processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Antitumor Activity : Some studies have reported that it may inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.
In Vitro Studies
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.
In Vivo Studies
In animal models, administration of the compound resulted in reduced tumor growth compared to control groups. Notably, it displayed a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Comparative Studies
A comparative analysis with other known compounds revealed that 4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one exhibited superior efficacy in inhibiting tumor growth while maintaining lower toxicity levels.
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Mechanistic Studies : Detailed studies are needed to elucidate the precise molecular mechanisms underlying its biological effects.
- Clinical Trials : Initiating clinical trials will be crucial to assess its efficacy and safety in humans.
- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure could enhance its potency and selectivity for target molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
